3'-O-Acetyluridine 5'-(dihydrogen phosphate)
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Overview
Description
The compound (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a dihydropyrimidinyl group, and a phosphonooxy moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinyl group through a series of condensation reactions. The phosphonooxy group is then added using phosphorylation reagents under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The dihydropyrimidinyl group can be reduced to form tetrahydropyrimidinyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the dihydropyrimidinyl group may produce tetrahydropyrimidinyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The dihydropyrimidinyl group can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The phosphonooxy group may participate in phosphorylation reactions, affecting cellular signaling pathways. Overall, the compound’s activity is mediated through its ability to form specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate: is similar to other nucleoside analogs, such as zidovudine and lamivudine, which are used as antiviral agents.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have applications in the production of dyes and herbicides.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90290-64-5 |
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Molecular Formula |
C11H15N2O10P |
Molecular Weight |
366.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H15N2O10P/c1-5(14)22-9-6(4-21-24(18,19)20)23-10(8(9)16)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,12,15,17)(H2,18,19,20)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
ZBCLZOHFAISCPJ-PEBGCTIMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)O |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)O |
Origin of Product |
United States |
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